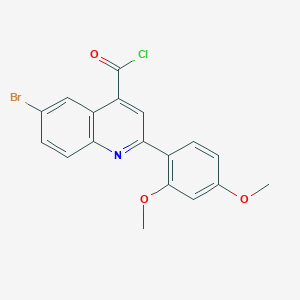
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid” is a compound with important applications in the field of pharmaceutical research1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”. However, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid” employed a second-deprotonation strategy for selectivity of Human Ornithine Aminotransferase over GABA Aminotransferase2.Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”. However, the configuration of a molecule’s permanent geometry that results from its bonds’ spatial arrangement is called configuration3.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”. However, a study on “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid” discussed the inactivation mechanisms of Human Ornithine Aminotransferase by two well-known GABA-AT inactivators2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”.Applications De Recherche Scientifique
Certainly! Let’s delve into the scientific research applications of (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid . This compound belongs to the class of piperidine derivatives, which play a significant role in drug design and pharmaceutical applications . Here are six unique applications:
-
Medicinal Chemistry and Drug Design:
-
Nucleoside and Nucleotide Chemistry:
-
Peptide Synthesis and Modification:
-
Hyaluronic Acid Derivatives:
-
Organic Synthesis and Catalysis:
-
Pharmacological Screening and Target Identification:
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”.
Orientations Futures
The future directions of a compound refer to potential areas of further research or applications. Unfortunately, I couldn’t find specific information on the future directions of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemistry expert.
Propriétés
IUPAC Name |
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQPSPEVRFBRQ-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376085 | |
| Record name | (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid | |
CAS RN |
1049976-10-4 | |
| Record name | (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)



![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)






